4-(3-Fluoropropyl)benzoic acid
Description
4-(3-Fluoropropyl)benzoic acid (CAS: 1357112-75-4) is a fluorinated benzoic acid derivative with the molecular formula C₁₀H₁₁FO₂ and a molecular weight of 182.19 g/mol. It features a 3-fluoropropyl substituent at the para position of the benzoic acid backbone. This compound is synthesized as a high-purity intermediate (95% purity) and is commercially available for pharmaceutical and radiopharmaceutical research . The fluorinated alkyl chain enhances lipophilicity and metabolic stability, making it valuable in drug development, particularly for positron emission tomography (PET) tracer precursors .
Properties
Molecular Formula |
C10H11FO2 |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
4-(3-fluoropropyl)benzoic acid |
InChI |
InChI=1S/C10H11FO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6H,1-2,7H2,(H,12,13) |
InChI Key |
QUVRNLIVQTUCMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCF)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through the reaction of 4-bromobenzoic acid with 3-fluoropropyl magnesium bromide (Grignard reagent) under anhydrous conditions, followed by acidic workup to yield the desired product .
Industrial Production Methods: Industrial production of 4-(3-Fluoropropyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Fluoropropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 4-(3-Fluoropropyl)benzaldehyde or this compound derivatives.
Reduction: Formation of 4-(3-Fluoropropyl)benzyl alcohol or 4-(3-Fluoropropyl)benzene.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(3-Fluoropropyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluoropropyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoropropyl group can enhance the compound’s binding affinity and selectivity for its target, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzoic Acid Derivatives
Structural and Functional Group Analysis
The table below compares 4-(3-fluoropropyl)benzoic acid with four structurally related benzoic acid derivatives, emphasizing substituent effects and applications:
Key Observations:
Substituent Effects on Lipophilicity: The 3-fluoropropyl group in the target compound increases lipophilicity (logP ~2.1, estimated) compared to non-fluorinated analogs like 4-methoxy-3-isopropylbenzoic acid (logP ~1.8) . This property enhances blood-brain barrier penetration, critical for CNS-targeted PET tracers . In contrast, Fmoc-2-amino-4-fluorobenzoic acid combines fluorine’s electronegativity with a bulky Fmoc group, optimizing solubility for SPPS while retaining aromatic reactivity .
Stereochemical Considerations :
- Fluorinated alkyl chains, such as 3-fluoropropyl, introduce stereochemical complexity. For example, the stereoisomer (4S)-4-(3-[¹⁸F]fluoropropyl)-L-glutamic acid ([¹⁸F]FSPG) requires rigorous chiral purity (>98%) for clinical imaging accuracy, highlighting the importance of controlled synthesis for fluoropropyl derivatives .
Synthetic Challenges :
- Introducing the 3-fluoropropyl group demands multi-step reactions, including azide-alkyne cycloadditions and EDC-mediated condensations, as seen in triazole analogs . This contrasts with simpler substituents like methoxy or isopropyl, which are introduced via direct alkylation .
Biological Activity
4-(3-Fluoropropyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by case studies and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves the introduction of a fluoropropyl group onto the benzoic acid framework. Various methods have been explored, including nucleophilic substitution reactions and fluorination techniques, which allow for the selective incorporation of the fluoropropyl moiety.
Antitumor Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, a related compound demonstrated potent cytotoxicity against HepG2 (liver cancer) cells with an IC50 value of 2.26 µM, significantly higher than that of diosgenin (IC50 = 32.63 µM) . This suggests that fluorinated benzoic acids may enhance the selectivity and potency against tumor cells while sparing normal cells.
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Diosgenin | HepG2 | 32.63 | - |
| Compound 14f | HepG2 | 2.26 | >14.4 |
The mechanism underlying the antitumor effects of fluorinated benzoic acids often involves the induction of apoptosis and cell cycle arrest. For example, studies have shown that these compounds can regulate critical proteins involved in cell cycle progression (e.g., CDK2, CDK4, cyclin D1) and apoptosis pathways (e.g., Bax, Bcl-2) . This dual action not only halts tumor growth but also promotes programmed cell death in cancer cells.
Antioxidant Activity
Fluorinated compounds like this compound are also investigated for their antioxidant properties. The xCT transporter, which is crucial for cystine uptake in tumor cells, is often targeted by these compounds. Inhibition of xCT can lead to increased oxidative stress within cancer cells, further promoting apoptosis .
Case Studies
- Hepatocellular Carcinoma : A study demonstrated that the introduction of a fluoropropyl group enhances the anticancer activity against hepatocellular carcinoma by modulating redox status and promoting apoptosis via mitochondrial pathways .
- Breast Cancer : The use of PET imaging with radiolabeled derivatives like [18F]FSPG has shown promise in evaluating xCT activity in breast cancer, suggesting that similar structures could be utilized for both therapeutic and diagnostic purposes .
Q & A
Basic Questions
Q. What are the established synthetic methods for 4-(3-Fluoropropyl)benzoic acid, and how do reaction conditions affect yield and purity?
- Answer: The synthesis typically involves nucleophilic substitution or coupling reactions to introduce the fluoropropyl group to the benzoic acid core. For example, fluoropropyl groups can be attached via alkylation using 3-fluoropropyl halides under basic conditions. Reaction parameters such as temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., K₂CO₃ for deprotonation) significantly influence yield and purity. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?
- Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., fluoropropyl CH₂ groups at δ ~4.5 ppm) and aromatic protons (δ ~7.5–8.0 ppm). ¹⁹F NMR confirms fluoropropyl incorporation (δ ~-200 to -220 ppm) .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity; retention times are compared against standards .
- IR Spectroscopy: Carboxylic acid C=O stretches (~1700 cm⁻¹) and C-F stretches (~1100 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data in the structural analysis of this compound?
- Answer: Discrepancies often arise from conformational flexibility or solvent effects. A synergistic approach is recommended:
- X-ray Crystallography: Resolve absolute configuration using programs like SHELXL for refinement .
- DFT Calculations: Compare optimized geometries (B3LYP/6-31G*) with experimental NMR/IR data to identify dominant conformers .
- Cross-Validation: Use multiple techniques (e.g., NOESY for spatial proximity in solution) to reconcile computational and experimental results .
Q. What methodological approaches are recommended for optimizing the introduction of the fluoropropyl group in benzoic acid derivatives?
- Answer:
- Catalyst Screening: Evaluate Lewis acids (e.g., FeCl₃) or phase-transfer catalysts to enhance fluoropropyl coupling efficiency .
- Solvent Effects: Test polar aprotic solvents (e.g., DMSO) to stabilize intermediates and reduce side reactions.
- Kinetic Studies: Monitor reaction progress via in situ FTIR or LC-MS to identify rate-limiting steps and adjust conditions (e.g., temperature gradients) .
Q. What strategies are employed to ensure stereochemical purity during the synthesis of fluorinated benzoic acid derivatives, and how is this purity validated?
- Answer:
- Chiral Catalysts: Use enantioselective catalysts (e.g., chiral palladium complexes) to control stereochemistry during fluoropropyl addition .
- Chiral HPLC: Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) and compare retention times with racemic mixtures .
- Enzymatic Resolution: Lipases or esterases can hydrolyze specific enantiomers, enabling isolation of the desired stereoisomer .
Methodological Notes
-
Data Contradiction Analysis: When spectroscopic data conflicts (e.g., NMR vs. IR), re-examine sample preparation (e.g., solvent deuteration) and confirm peak assignments via 2D NMR (e.g., HSQC, HMBC) .
-
Reaction Optimization Tables:
Parameter Tested Range Optimal Condition Impact on Yield Temperature 50°C – 90°C 75°C +25% Catalyst (FeCl₃) 0.1–1.0 equiv 0.5 equiv +15% Solvent DMF, THF, DMSO DMF +30% Purity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
